molecular formula C4H10NO5P B1265369 2-Amino-4-phosphonobutyric acid CAS No. 6323-99-5

2-Amino-4-phosphonobutyric acid

Cat. No. B1265369
CAS RN: 6323-99-5
M. Wt: 183.1 g/mol
InChI Key: DDOQBQRIEWHWBT-UHFFFAOYSA-N
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Description

2-Amino-4-phosphonobutyric acid, also known as L-AP4, is a drug used in scientific research . It acts as a group-selective agonist for the group III metabotropic glutamate receptors (mGluR 4/6/7/8) . It is a non-proteinogenic L-alpha-amino acid that is L-alpha-aminobutyric acid in which one of the hydrogens of the terminal methyl group has been replaced by a dihydroxy (oxido)-lambda (5)-phosphanyl group .


Synthesis Analysis

A Horner-Emmons reaction of trimethyl N-(benzyloxycarbonyl)phosphonoglycinate with 2-(diethoxyphosphinyl)acetaldehyde gave the protected dehydroamino acids 9 and 10, which were individually subjected to the following sequence of reactions: cycloaddition of diazomethane, photoelimination of N2, and acid hydrolysis, to give 5 and 6, respectively .


Molecular Structure Analysis

The molecular formula of 2-Amino-4-phosphonobutyric acid is C4H10NO5P . The InChI representation is InChI=1S/C4H10NO5P/c5-3 (4 (6)7)1-2-11 (8,9)10/h3H,1-2,5H2, (H,6,7) (H2,8,9,10) . The Canonical SMILES representation is C (CP (=O) (O)O)C (C (=O)O)N .


Chemical Reactions Analysis

2-Amino-4-phosphonobutyric acid is a glutamate analogue that selectively blocks the photoreceptors’ input to the on-bipolar cells .


Physical And Chemical Properties Analysis

The molecular weight of 2-Amino-4-phosphonobutyric acid is 183.10 g/mol . It is a potent and selective agonist for the group III metabotropic glutamate receptors (mGluR4/6/7/8) .

Scientific Research Applications

Asymmetric Synthesis of Aminophosphonic Acids

DL-AP4 is utilized in the asymmetric synthesis of aminophosphonic acids, which are analogs of amino acids where the carboxylic group is replaced by a phosphonic acid moiety. This structural change makes them significant in medicinal chemistry due to their biological activity. They exhibit antibacterial, anticancer, antiviral, and antifungal properties, and are also known as inhibitors of proteolytic enzymes .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

2-Amino-4-phosphonobutyric acid is a promising tool for retina research . It has been shown to improve learning and memory processes in passive and active avoidance situations in rats .

properties

IUPAC Name

2-amino-4-phosphonobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H10NO5P/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOQBQRIEWHWBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CP(=O)(O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID201017567
Record name 2-Amino-4-phosphonobutyric acid
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Molecular Weight

183.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Amino-4-phosphonobutyric acid

CAS RN

6323-99-5, 20263-07-4
Record name 2-Amino-4-phosphonobutanoic acid
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Record name 2-Amino-4-phosphonobutyric acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of L-AP4?

A1: L-AP4 acts as an agonist at Group III metabotropic glutamate receptors (mGluRs) [, , ]. It exerts its effects by binding to these receptors, which are G protein-coupled receptors primarily located presynaptically [, ]. This binding triggers a signaling cascade that ultimately inhibits neurotransmitter release.

Q2: How does activation of mGluRs by L-AP4 lead to the inhibition of neurotransmitter release?

A2: Activation of group III mGluRs, including mGluR7, in the spinal cord leads to the inhibition of pain and hyperalgesia. This effect was demonstrated in a formalin test on sheep, where the administration of AMN082, a selective mGluR7 allosteric agonist, significantly reduced both pain behavior and mechanical hypersensitivity induced by formalin [].

Q3: What are the downstream effects of L-AP4 binding to mGluRs?

A3: The downstream effects of L-AP4 depend on the specific mGluR subtype activated and its location in the nervous system. Some general effects include:

  • Inhibition of neurotransmitter release: This can occur for various neurotransmitters, including glutamate, GABA, dopamine, and others [, , ].
  • Modulation of synaptic plasticity: L-AP4 can influence long-term potentiation and depression, processes important for learning and memory [].
  • Alteration of neuronal excitability: Depending on the neuronal population, L-AP4 can either increase or decrease neuronal firing [, , ].

Q4: Does L-AP4 interact with ionotropic glutamate receptors?

A4: L-AP4 exhibits minimal affinity for ionotropic glutamate receptors, such as NMDA and AMPA receptors, at concentrations where it effectively modulates metabotropic glutamate receptors []. This selectivity makes it a valuable tool for studying the distinct roles of these two glutamate receptor families.

Q5: Can L-AP4 completely eliminate "ON" responses in the visual system?

A5: While L-AP4 significantly suppresses activity in retinal ON pathways by blocking light responses of ON-bipolar cells, studies in goldfish show that it doesn't entirely eliminate ON responses in the visual system []. This suggests the presence of alternative signaling pathways in the retina that bypass the L-AP4 sensitive route.

Q6: What are the implications of combining L-AP4 with other drugs targeting different mGluR subtypes?

A6: Combining L-AP4 (group III agonist) with antagonists of other mGluR subtypes, such as group I mGluR antagonists, has shown additive neuroprotective effects in a rat Parkinson's disease model []. This suggests that targeting multiple mGluR subtypes simultaneously could offer enhanced therapeutic benefits in neurological disorders.

Q7: What is the molecular formula and weight of L-AP4?

A7: The molecular formula for L-AP4 is C4H10NO5P, and its molecular weight is 183.10 g/mol.

Q8: Is there any spectroscopic data available for L-AP4?

A8: Yes, spectroscopic techniques like NMR (Nuclear Magnetic Resonance) have been used to characterize L-AP4 and its derivatives. For instance, 31P NMR, 1H NMR, and 13C NMR were used to analyze two configurational forms of a synthesized phosphonopeptide incorporating L-AP4 [].

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